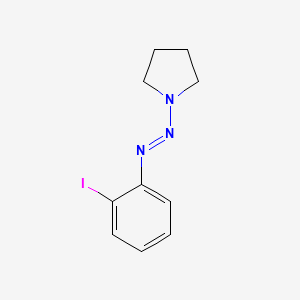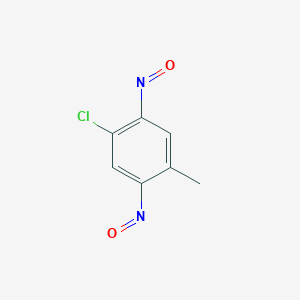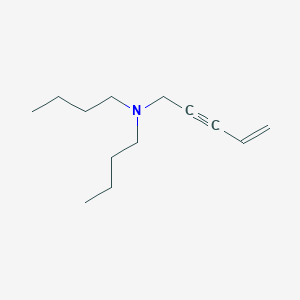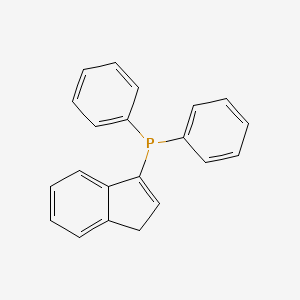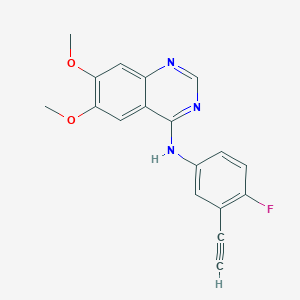![molecular formula C14H22O3S B14263698 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one CAS No. 138426-81-0](/img/structure/B14263698.png)
5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique combination of a hydroxy group, an octylsulfanyl group, and a pyranone ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one typically involves the reaction of a suitable pyranone precursor with an octylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.
Substitution: The octylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyranone ring may produce a dihydropyranone derivative.
Applications De Recherche Scientifique
5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyranone ring may interact with various biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one:
2-Hydroxy-5-methylpyridine: This compound features a pyridine ring instead of a pyranone ring and has different substituents.
Uniqueness
The presence of the octylsulfanyl group in 5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one distinguishes it from other similar compounds
Propriétés
Numéro CAS |
138426-81-0 |
|---|---|
Formule moléculaire |
C14H22O3S |
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
5-hydroxy-2-(octylsulfanylmethyl)pyran-4-one |
InChI |
InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-18-11-12-9-13(15)14(16)10-17-12/h9-10,16H,2-8,11H2,1H3 |
Clé InChI |
XLEDXHZBLXMDOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCC1=CC(=O)C(=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


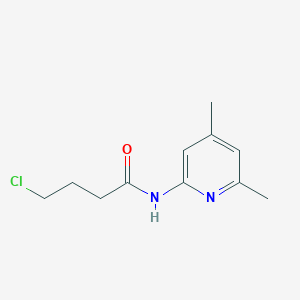
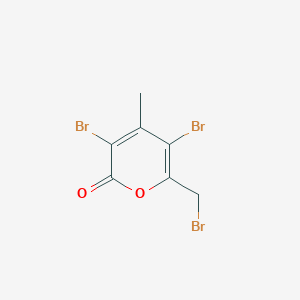
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)



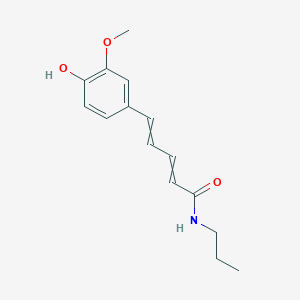
![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
